physicochemical properties of 5-(3-Nitrophenyl)isoxazole
physicochemical properties of 5-(3-Nitrophenyl)isoxazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Nitrophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-(3-Nitrophenyl)isoxazole. Isoxazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry for their diverse pharmacological activities. The introduction of a nitrophenyl group can significantly influence the compound's biological and chemical characteristics. This document consolidates available data on its molecular properties, offers detailed experimental protocols, and presents a logical workflow for its synthesis, aiming to support research and development in medicinal chemistry.
Core Physicochemical Properties
The fundamental are crucial for understanding its behavior in biological and chemical systems. These properties influence its solubility, membrane permeability, and potential interactions with biological targets.
Table 1: Summary of Physicochemical Data for 5-(3-Nitrophenyl)isoxazole
| Property | Value | Source |
| IUPAC Name | 5-(3-nitrophenyl)-1,2-oxazole | N/A |
| CAS Number | 126633-02-1 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 190.16 g/mol | [1][3] |
| Melting Point | 80-85 °C | [1] |
| Boiling Point | ~378.5 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Moderate in organic solvents; limited in water. | [4] |
| logP (Predicted) | 2.15 ± 0.35 | N/A |
| pKa (Predicted) | Most Basic: -5.3 (Predicted) | N/A |
| SMILES | O=--INVALID-LINK--[O-] | [3] |
Note: Predicted values for Boiling Point, logP, and pKa are computationally derived and should be confirmed experimentally.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 5-(3-Nitrophenyl)isoxazole are essential for its preparation and validation in a laboratory setting.
Synthesis Protocol: 1,3-Dipolar Cycloaddition
The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.
Objective: To synthesize 5-(3-Nitrophenyl)isoxazole via the 1,3-dipolar cycloaddition of 3-nitrobenzonitrile oxide with acetylene.
Materials:
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3-Nitrobenzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH) or other suitable base
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Sodium hypochlorite (NaOCl, aqueous solution, e.g., bleach) or Chloramine-T
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Acetylene gas or a suitable acetylene precursor
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Dichloromethane (DCM) or other suitable organic solvent
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
Step 1: Synthesis of 3-Nitrobenzaldoxime (Nitrile Oxide Precursor)
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Dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.
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Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.
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Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 3-nitrobenzaldoxime.
Step 2: In Situ Generation of 3-Nitrobenzonitrile Oxide and Cycloaddition
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Dissolve the 3-nitrobenzaldoxime (1 equivalent) in a solvent like dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents) dropwise to the vigorously stirred solution. The NaOCl oxidizes the aldoxime to the corresponding nitrile oxide.
-
Simultaneously, bubble acetylene gas through the reaction mixture or use a suitable acetylene synthon.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.[5]
-
Quench the reaction with water and separate the organic layer.
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Extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 3: Purification
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Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 5-(3-Nitrophenyl)isoxazole.
Characterization Protocols
Objective: To confirm the structure and purity of the synthesized 5-(3-Nitrophenyl)isoxazole.
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¹H NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Analysis: The spectrum is expected to show distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the nitrophenyl ring and the isoxazole ring. The characteristic proton on the C4 of the isoxazole ring typically appears as a singlet or doublet.
-
-
¹³C NMR Spectroscopy:
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Analysis: The spectrum will show characteristic peaks for the carbon atoms of the isoxazole and nitrophenyl rings. The carbon bearing the nitro group will be significantly downfield.
-
-
Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet or cast a thin film of the compound from a volatile solvent on a salt plate.
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Analysis: Expect characteristic absorption bands for:
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C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹)
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N-O stretching (~1300-1350 cm⁻¹)
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Asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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Aromatic C-H stretching (~3000-3100 cm⁻¹)
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-
-
Mass Spectrometry (MS):
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Analysis: Electrospray ionization (ESI) or other soft ionization techniques should be used.
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Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 190.16 or 191.17, respectively, confirming the molecular weight of the compound.
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Biological and Pharmacological Context
Isoxazole-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[6] They are key components in several approved drugs.
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General Activities: The isoxazole scaffold has been associated with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4]
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Influence of the Nitro Group: The presence of a 3-nitrophenyl substituent is significant. Nitroaromatic compounds are known to be bio-reducible and can participate in various biological processes. This moiety can enhance certain activities but may also introduce concerns regarding toxicity.[4] Derivatives of nitrophenyl isoxazoles are explored for applications including anti-inflammatory and anticancer agents.[4]
Visualization of Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 5-(3-Nitrophenyl)isoxazole using the 1,3-dipolar cycloaddition method.
Caption: Synthesis workflow for 5-(3-Nitrophenyl)isoxazole.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 5-(3-nitrophenyl)isoxazole,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 126633-02-1|5-(3-Nitrophenyl)isoxazole|BLD Pharm [bldpharm.com]
- 4. CAS 866040-66-6: Ethyl 5-(3-Nitrophenyl)isoxazole-3-carbox… [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
